Misoprostol acid

Description

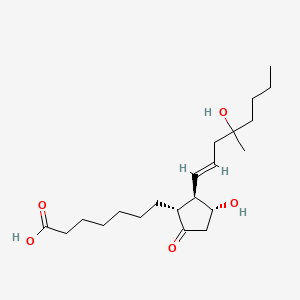

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWGPXZGIIOYDL-MKYGPDKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347869 | |

| Record name | Misoprostol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66792-31-2, 112137-89-0 | |

| Record name | Misoprostol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066792312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misoprostol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112137-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISOPROSTOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Z0SU967A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Misoprostol Acid: A Prostaglandin E1 Analog - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is a widely utilized therapeutic agent with a range of clinical applications, primarily in gastroenterology and obstetrics.[1][2][3] Administered as a prodrug, misoprostol is rapidly de-esterified to its biologically active metabolite, misoprostol acid.[4] This active form exerts its pharmacological effects by interacting with E-type prostanoid (EP) receptors, a class of G-protein coupled receptors (GPCRs).[3] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding profile, downstream signaling pathways, and functional effects. Detailed experimental protocols for key assays used to characterize its activity are also presented, along with quantitative data and visual representations of its mechanism of action to support further research and drug development efforts.

Introduction

Prostaglandin E1 is an endogenous lipid autacoid involved in a myriad of physiological processes. Misoprostol was developed as a more stable and orally active analog of PGE1. Its primary clinical indications include the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and, in combination with other agents, for medical termination of pregnancy and labor induction. The diverse effects of this compound are a direct consequence of its interaction with the four subtypes of the PGE2 receptor: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins, leading to distinct intracellular signaling cascades and cellular responses.

Chemical and Physical Properties

Misoprostol is the methyl ester prodrug that is rapidly converted in the body to its active form, this compound.

Table 1: Chemical and Physical Properties of Misoprostol and this compound

| Property | Misoprostol | This compound |

| IUPAC Name | Methyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate | 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid |

| Chemical Formula | C₂₂H₃₈O₅ | C₂₁H₃₆O₅ |

| Molecular Weight | 382.53 g/mol | 368.51 g/mol |

| Appearance | Viscous oil | - |

| Solubility | Soluble in ethanol and DMSO | - |

Receptor Binding Affinity

This compound exhibits affinity for multiple EP receptor subtypes. The binding affinities (Ki) are crucial for understanding its pharmacological profile. While comprehensive data for human receptors is limited, studies on mouse receptors provide valuable insights.

Table 2: Binding Affinities (Ki) of Misoprostol/Misoprostol Acid for EP Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| EP1 | Mouse | 120 | |

| EP2 | Mouse | 250 | |

| EP3 | Mouse | 67 | |

| EP4 | Mouse | 67 | |

| EP4 | Human | ~3200 (relative potency) |

Note: Data for human EP1, EP2, and EP3 receptors were not available in the reviewed literature. The EP4 value for humans is a relative potency estimate.

Signaling Pathways

The interaction of this compound with different EP receptor subtypes triggers distinct intracellular signaling cascades.

-

EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum.

-

EP2 and EP4 Receptors: These receptors are primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase (AC), which increases intracellular cyclic adenosine monophosphate (cAMP) levels.

-

EP3 Receptor: This receptor is predominantly coupled to Gi protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Functional Effects

The activation of EP receptors by this compound leads to its primary physiological effects: inhibition of gastric acid secretion and stimulation of uterine contractions.

Table 3: Functional Potency of Misoprostol/Misoprostol Acid

| Effect | System/Tissue | Potency Metric | Value | Reference |

| Inhibition of Gastric Acid Secretion | Isolated Canine Parietal Cells (Histamine-stimulated) | IC₅₀ | 2-3 x 10⁻⁹ M | |

| Uterine Contraction | Isolated Human Myometrial Strips | - | Dose-dependent increase in contractile force |

Note: A precise EC₅₀ value for uterine contraction was not available in the reviewed literature. Studies indicate a dose-dependent effect, with higher concentrations leading to increased myometrial contractility.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific EP receptor subtype.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human EP receptor subtype of interest.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

A fixed concentration of radioligand (e.g., [³H]-PGE₂) at a concentration close to its Kd.

-

Increasing concentrations of unlabeled this compound (or a reference compound).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

To determine non-specific binding, include wells with a high concentration of an unlabeled reference ligand.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Measurement Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP levels following EP receptor activation.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the EP receptor of interest into a 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

For Gs-coupled receptors (EP2, EP4), add varying concentrations of this compound.

-

For Gi-coupled receptors (EP3), pre-incubate with varying concentrations of this compound, then add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF detection reagents: an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).

-

Incubate to allow for competition between the cellular cAMP and the labeled cAMP for binding to the antibody.

-

-

Signal Measurement and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths.

-

Calculate the HTRF ratio, which is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the logarithm of the this compound concentration to generate dose-response curves and determine EC₅₀ (for Gs) or IC₅₀ (for Gi) values.

-

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization following the activation of Gq-coupled EP1 receptors using the fluorescent indicator Fura-2 AM.

Methodology:

-

Cell Preparation and Dye Loading:

-

Seed cells expressing the EP1 receptor onto black-walled, clear-bottom 96-well plates.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) in the salt solution, often containing an anion-exchange inhibitor like probenecid, for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader equipped with injectors.

-

Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

-

Inject a solution of this compound at various concentrations into the wells.

-

Continue to record the fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Determine the peak response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

-

Conclusion

This compound, the active metabolite of misoprostol, is a potent prostaglandin E1 analog that interacts with multiple EP receptor subtypes to elicit a range of physiological responses. Its ability to inhibit gastric acid secretion via EP3 receptor activation and stimulate uterine contractions primarily through EP1 and EP3 receptors underscores its therapeutic utility. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, including its receptor binding profile, signaling pathways, and functional effects. The detailed experimental protocols offer a practical resource for researchers in the field of prostanoid pharmacology and drug development, facilitating further investigation into the therapeutic potential of this and related compounds. A deeper understanding of the interactions of this compound with human EP receptor subtypes will be crucial for the development of more selective and efficacious prostaglandin analogs.

References

- 1. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Misoprostol: Clinical pharmacology in obstetrics and gynecology | MDedge [mdedge.com]

- 4. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the In Vitro Study of Misoprostol Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol is a synthetic analog of prostaglandin E1 (PGE1), widely recognized for its gastric protective and uterotonic properties.[1][2][3] Upon oral administration, misoprostol, a methyl ester prodrug, is rapidly de-esterified into its biologically active metabolite, misoprostol acid.[1][4] This active form is responsible for the therapeutic effects of the drug. This compound exerts its effects by interacting with specific E-type prostanoid (EP) receptors, initiating a cascade of intracellular events that modulate physiological responses.

This technical guide provides a comprehensive overview of the in vitro studies of this compound, focusing on its receptor binding, signaling pathways, and functional effects. It includes quantitative data, detailed experimental protocols, and visual diagrams to serve as a resource for researchers in pharmacology and drug development.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound involves its binding to and activation of G-protein coupled prostaglandin EP receptors. It primarily targets EP2, EP3, and EP4 receptors, with varying affinities. This interaction is central to its dual roles in gastric cytoprotection and immunomodulation.

EP Receptor Binding and cAMP Modulation

In gastric parietal cells, this compound's binding to the EP3 receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylate cyclase. This action decreases intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of the proton pump, thereby inhibiting gastric acid secretion.

Conversely, its anti-inflammatory effects are largely mediated through the EP2 and EP4 receptors, which are coupled to a stimulatory G-protein (Gs). This interaction activates adenylate cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then influences the activity of transcription factors such as CREB (cAMP response element-binding protein) and NF-κB, ultimately downregulating the expression of pro-inflammatory cytokines like TNF-α and increasing the production of anti-inflammatory cytokines like IL-10.

Role of MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial regulators of cell proliferation, differentiation, and survival. While direct in vitro studies extensively linking this compound to this pathway are limited, the MAPK/ERK pathway is a key downstream effector of many GPCRs and is involved in cellular responses to inflammation and injury. Given that this compound modulates inflammatory responses, it is plausible that its signaling cross-talks with the MAPK/ERK pathway. Inhibition of this pathway has been shown to promote differentiation and recovery in various cell types.

Quantitative In Vitro Data

Quantitative analysis is critical for characterizing the pharmacological profile of this compound. The following tables summarize key data from in vitro studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Cell Type / System | Reference |

| EP2 | 34 | Stably expressed in CHO cells | |

| EP3 | 7.9 | Stably expressed in CHO cells | |

| EP4 | 23 | Stably expressed in CHO cells |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of Misoprostol in Cytokine Inhibition

| Assay | IC50 | Cell Type | Stimulus | Reference |

| IL-1β Release Inhibition | 75 µM | Purified Human Monocytes | Lipopolysaccharide (LPS) |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Detailed Experimental Protocols

Reproducible in vitro experiments rely on well-defined protocols. The following sections detail methodologies for key assays used to study this compound.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific EP receptors. This protocol is based on competitive binding principles.

Materials:

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human EP receptor subtype of interest (e.g., EP2, EP3, or EP4).

-

Radioligand: [3H]PGE2 (a commonly used radiolabeled prostaglandin).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester, glass fiber filters.

Procedure:

-

Cell Membrane Preparation: Culture the transfected CHO cells to confluency. Harvest, homogenize, and centrifuge the cells to isolate the cell membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Total Binding: Cell membranes, [3H]PGE2, and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]PGE2, and a high concentration of unlabeled PGE2.

-

Competitive Binding: Cell membranes, [3H]PGE2, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 value, which can then be converted to the Ki value.

-

Protocol: In Vitro cAMP Assay

Objective: To measure the functional effect of this compound on intracellular cAMP levels following EP receptor activation.

Materials:

-

Cells: HEK293 or other suitable cells expressing the EP receptor of interest.

-

Test Compound: this compound.

-

Stimulation Buffer: A physiological buffer such as HBSS or PBS.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the cells in an appropriate multi-well plate (e.g., 96-well or 384-well) and culture overnight to allow for adherence.

-

Pre-treatment: Remove the culture medium and wash the cells with stimulation buffer. Add stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of this compound to the wells. For Gi-coupled receptors (EP3), co-stimulation with an adenylyl cyclase activator like forskolin is required to measure the inhibitory effect.

-

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP present.

-

Data Analysis:

-

Measure the signal using a plate reader.

-

Plot the signal (representing cAMP levels) against the log concentration of this compound.

-

Use a sigmoidal dose-response curve fit to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).

-

Protocol: In Vitro Cytokine Release Assay

Objective: To quantify the effect of this compound on the production and release of inflammatory cytokines from immune cells.

Materials:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

-

Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Test Compound: this compound.

-

Culture Medium: RPMI-1640 supplemented with FBS and antibiotics.

-

Cytokine Quantification Kit: ELISA or multiplex bead array kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-10).

-

Instrumentation: ELISA plate reader or flow cytometer for multiplex arrays.

Procedure:

-

Cell Isolation and Plating: Isolate PBMCs from whole blood using density gradient centrifugation or culture the chosen cell line. Plate the cells in a 96-well plate at a predetermined density.

-

Pre-treatment: Add varying concentrations of this compound to the appropriate wells. Incubate for 1-2 hours.

-

Stimulation: Add LPS to all wells except the negative control to stimulate cytokine production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.

-

Quantification: Analyze the cytokine levels in the supernatant using an ELISA or multiplex assay kit according to the manufacturer’s instructions.

-

Data Analysis:

-

Generate a standard curve using recombinant cytokine standards.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Plot the cytokine concentration against the log concentration of this compound to determine the IC50 for cytokine inhibition.

-

Conclusion

In vitro studies are fundamental to elucidating the pharmacological profile of this compound. The data consistently demonstrate that it is the active form of misoprostol, exerting its effects through high-affinity binding to EP receptors, primarily EP2, EP3, and EP4. Its mechanism of action is intrinsically linked to the modulation of the cAMP signaling pathway, which accounts for both its gastric acid inhibitory effects and its immunomodulatory properties, such as the potent regulation of inflammatory cytokines.

The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other prostaglandin analogs. A thorough understanding of these in vitro characteristics is essential for drug development professionals seeking to optimize therapeutic applications and for researchers exploring the intricate roles of the prostanoid signaling system in health and disease.

References

Misoprostol Acid: A Technical Guide to Early-Stage Therapeutic Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Misoprostol, a synthetic prostaglandin E1 analogue, is a prodrug rapidly metabolized to its active form, Misoprostol acid.[1][2] While clinically approved for the prevention of NSAID-induced gastric ulcers, the therapeutic potential of this compound extends to a variety of investigational areas, driven by its targeted action on specific prostaglandin E2 (PGE2) receptors. This document provides an in-depth overview of the core pharmacology, mechanism of action, and early-stage research into this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support ongoing and future research endeavors.

Core Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist for prostaglandin E2 (PGE2) E-prostanoid (EP) receptors.[3] It demonstrates binding affinity for EP2, EP3, and EP4 receptor subtypes, but not EP1.[4] This interaction is the foundation of its therapeutic effects, which are primarily mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The biological outcome is context-dependent, varying with the specific EP receptor subtype expressed in the target tissue.

-

EP3 Receptor Activation: The gastroprotective effects of this compound in gastric parietal cells are mediated by the EP3 receptor.[5] This receptor is coupled to an inhibitory G-protein (Gi). Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently decreases the activity of the proton pump (H+/K+-ATPase) at the cell's apical surface, resulting in reduced gastric acid secretion.

-

EP2 and EP4 Receptor Activation: In other tissues, this compound activates EP2 and EP4 receptors, which are coupled to a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This pathway is implicated in a range of other potential therapeutic effects, including immunomodulation and neuroprotection.

The dual nature of this compound's signaling capabilities—either decreasing or increasing cAMP depending on the receptor subtype—underpins its diverse and sometimes opposing biological effects, such as both pro- and anti-inflammatory activities in different contexts.

Signaling Pathways

The binding of this compound to different EP receptor subtypes initiates distinct downstream signaling cascades. The primary divergence occurs at the level of adenylyl cyclase regulation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Receptor/Target | Value | Species/Model | Citation |

| Binding Affinity (Ki) | EP2 Receptor | 34 nM | Recombinant | |

| EP3 Receptor | 7.9 nM | Recombinant | ||

| EP4 Receptor | 23 nM | Recombinant | ||

| Inhibitory Concentration (IC50) | Histamine-stimulated gastric acid secretion | 2-3 nM | Isolated Canine Parietal Cells |

Table 2: Pharmacokinetic Parameters of this compound

| Dose & Route | Cmax (Peak Concentration) | Tmax (Time to Peak) | AUC (Area Under Curve) | Study Population | Citation |

| 25 µg (vaginal) | 21.9 pg/mL | 2.25 h | 68.0 pg·h/mL | Parturient Women | |

| 200 µg (oral) | 287.6 ± 144.3 pg/mL | ~30 min | Not Reported | Healthy Volunteers | |

| 600 µg (sublingual) | 574.8 ± 250.7 pg/mL | Not Reported | Not Reported | Healthy Volunteers | |

| 800 µg (oral) | 2.68 ± 1.22 ng/mL | 0.345 h | 2.02 ± 0.80 h·ng/mL | Healthy Volunteers |

Note: Pharmacokinetic values vary significantly based on the route of administration, dosage, and patient population.

Early-Stage Therapeutic Research & Experimental Protocols

Beyond its established use, this compound is being investigated for several other therapeutic applications.

Gastric Cytoprotection

This compound provides protection to the gastric mucosa independent of its acid-suppression activity. This cytoprotective effect involves increased secretion of mucus and bicarbonate, which form a protective barrier.

Key Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats

This in vivo model is used to evaluate the gastric cytoprotective effects of compounds.

-

Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment but allowed free access to water.

-

Dosing:

-

The test group receives this compound orally at a predetermined dose.

-

The control group receives the vehicle (e.g., distilled water with a suspending agent).

-

The ulcerogen group receives only the vehicle.

-

-

Ulcer Induction: One hour after treatment, all groups except for a naive control group receive a single oral dose of indomethacin (e.g., 25 mg/kg) to induce gastric ulcers.

-

Evaluation: Four to six hours after indomethacin administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.

-

Endpoint Measurement:

-

Macroscopic: The number and severity of gastric lesions are scored. The total ulcerated area is measured.

-

Biochemical: Stomach tissue can be homogenized to measure levels of oxidative stress markers like malondialdehyde (MDA) or protective factors like mucin.

-

Histopathological: Tissue samples are fixed in formalin, sectioned, and stained (e.g., with H&E) to assess the extent of mucosal damage, inflammation, and cellular infiltration.

-

Neuroprotection in Cerebral Ischemia

Preclinical studies suggest this compound may have a protective role in ischemic stroke, likely mediated through EP2 and/or EP4 receptor activation.

Key Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model simulates focal ischemic stroke and is the standard for evaluating potential neuroprotective agents.

-

Animal Preparation: Mice are anesthetized, and a ventral midline incision is made in the neck to expose the common carotid artery (CCA) and its bifurcation into the internal (ICA) and external (ECA) carotid arteries.

-

Occlusion: A specialized coated monofilament suture is introduced into the ECA stump and advanced up the ICA until its tip lodges in the anterior cerebral artery, blocking the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes.

-

Treatment and Reperfusion: this compound or vehicle is administered (e.g., intraperitoneally) at a specified time, often at the onset of reperfusion. The filament is then withdrawn to allow blood flow to resume.

-

Endpoint Measurement: 24 to 48 hours later, the primary outcomes are assessed:

-

Neurological Score: Animals are evaluated for motor and sensory deficits.

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted (damaged) tissue remains white. The volume of the infarct is then quantified.

-

Anti-Inflammatory Potential

Misoprostol has been shown to suppress neutrophil-mediated acute inflammation in some animal models, though its effects on chronic inflammation are less clear and may even be pro-inflammatory in certain contexts like colitis.

Key Experimental Protocol: Subcutaneous Air Pouch Model of Acute Inflammation

This model creates a localized cavity to study cellular and fluid dynamics during an acute inflammatory response.

-

Pouch Formation: A subcutaneous air pouch is created on the dorsum of a mouse or rat by injecting sterile air. The pouch is re-inflated after a few days to establish a stable cavity lined with synovial-like cells.

-

Inflammation Induction: An inflammatory agent (e.g., carrageenan, TNF-α, or IL-1β) is injected directly into the pouch.

-

Treatment: this compound or vehicle is administered systemically (e.g., orally or subcutaneously) at a defined time relative to the inflammatory insult.

-

Evaluation: After a set period (e.g., 4-24 hours), the animal is euthanized, and the pouch is lavaged with saline.

-

Endpoint Measurement: The collected lavage fluid is analyzed for:

-

Exudate Volume: The total volume of fluid that has accumulated in the pouch.

-

Leukocyte Count: The total number and differential count of inflammatory cells (especially neutrophils) that have migrated into the pouch.

-

Mediator Levels: Concentrations of cytokines, chemokines, and prostaglandins in the exudate can be measured by ELISA or other immunoassays.

-

Conclusion and Future Directions

This compound is a pharmacologically active molecule with a well-defined mechanism of action centered on EP receptor modulation. While its role in gastric protection is established, its therapeutic potential in areas like neuroprotection and immunomodulation presents compelling avenues for further research. The detailed understanding of its divergent signaling pathways is critical for designing targeted therapies that can harness its beneficial effects while minimizing off-target side effects. Future research should focus on developing more selective agonists for specific EP receptor subtypes and further elucidating the downstream pathways, such as β-arrestin signaling, to unlock the full therapeutic potential of this class of molecules.

References

- 1. Effect of misoprostol on histamine-stimulated acid secretion and cyclic AMP formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. Expression of gastric antisecretory and prostaglandin E receptor binding activity of misoprostol by misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of food stimulated acid secretion by misoprostol, an orally active synthetic E1 analogue prostaglandin - PMC [pmc.ncbi.nlm.nih.gov]

Misoprostol Acid and Its Effects on Uterine Contractions: A Technical Guide

Introduction

Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1), is a critical therapeutic agent in obstetrics and gynecology.[1][2] Initially developed for its gastric acid anti-secretory properties, its potent effects on the uterus have led to widespread use for labor induction, medical abortion, and management of postpartum hemorrhage.[1] Upon administration, misoprostol is rapidly and extensively metabolized into its pharmacologically active free acid, misoprostol acid (SC-30695), which is responsible for its clinical effects.[3] This guide provides a detailed technical overview of the mechanism of action of this compound on uterine smooth muscle, its pharmacokinetic profile, and the experimental methodologies used to evaluate its effects.

Mechanism of Action

This compound exerts its uterotonic effects by binding to and stimulating specific prostaglandin E (EP) receptors on myometrial cells. It specifically interacts with prostaglandin EP-2, EP-3, and EP-4 receptors, but not EP-1 receptors. The primary contractile response is mediated through the EP-3 receptor.

The activation of these G-protein coupled receptors initiates a downstream signaling cascade. This process involves an increase in intracellular phosphoinositol turnover, which subsequently leads to the mobilization of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The resulting elevation in free cytosolic Ca2+ concentration is a critical step that triggers the interaction between actin and myosin filaments, causing smooth muscle contraction. This molecular mechanism translates into clinically observable increases in the frequency, amplitude, and tone of uterine contractions. Concurrently, misoprostol also promotes cervical ripening by causing softening and dilation, a process that involves the degradation of collagen.

Pharmacokinetics and Uterine Response

The route of administration significantly influences the pharmacokinetic profile of this compound and, consequently, its effect on the uterus. Oral administration is subject to a rapid first-pass metabolism in the liver, which reduces bioavailability. Vaginal and sublingual routes bypass this effect, leading to greater systemic exposure and a more sustained clinical response. The serum protein binding of this compound is approximately 81-89%.

Table 1: Pharmacokinetic Profile of Misoprostol by Administration Route

| Parameter | Oral | Vaginal | Sublingual | Rectal |

| Onset of Action | ~8 minutes | ~20 minutes | ~11 minutes | ~100 minutes |

| Time to Peak Plasma Conc. (Tmax) | ~30 minutes | ~75 minutes | ~30 minutes | Not specified |

| Peak Plasma Conc. (Cmax) | Lower | Lower than Sublingual | Highest | Not specified |

| Duration of Action | ~2 hours | ~4 hours | ~3 hours | ~4 hours |

Data compiled from studies involving various dosages. Cmax values are relative comparisons.

The clinical uterine response, including the onset of increased tone and the development of regular contractions, is directly correlated with the pharmacokinetic profile.

Table 2: Quantitative Effects of Misoprostol on Uterine Activity (First Trimester Pregnancy)

| Parameter | Oral (0.4 mg) | Vaginal (0.4 mg) | Sublingual (0.2-0.4 mg) |

| Time to Onset of Increased Tonus | 7.8 minutes | 19.4 minutes | 10.7 - 11.5 minutes |

| Time to Maximum Tonus Elevation | 39.5 minutes | 62.2 minutes | 47.1 - 51.7 minutes |

| Development of Regular Contractions | No | Yes | Yes |

| Uterine Activity (Montevideo Units) | Significantly lower after 2h | Significantly higher after 2h | Significantly higher after 2h |

Data from Aronsson, et al. (2004).

Experimental Protocols for Assessing Uterine Contractions

Evaluating the in vivo effects of this compound on uterine contractility requires precise and controlled clinical study designs. The following protocol is based on methodologies reported in the literature for first-trimester pregnancies.

Objective: To quantify and compare the effects of misoprostol administered via different routes on uterine contractility.

1. Subject Recruitment and Selection:

-

Population: Healthy individuals with a normal intrauterine pregnancy (e.g., 8-11 weeks gestation) scheduled for elective surgical termination.

-

Inclusion Criteria: Confirmed gestational age, no contraindications to prostaglandins.

-

Exclusion Criteria: Uterine anomalies, history of cervical surgery, active genital infection.

-

Grouping: Subjects are allocated to different treatment arms (e.g., oral, vaginal, sublingual administration).

2. Instrumentation and Baseline Measurement:

-

A fluid-filled catheter connected to an external pressure transducer (e.g., Grass polygraph) is inserted into the uterine cavity, bypassing the amniotic sac.

-

A baseline recording of intrauterine pressure (IUP) is established for a minimum of 30 minutes prior to drug administration to determine resting uterine tone and any spontaneous activity.

3. Drug Administration:

-

Misoprostol is administered according to the assigned study arm (e.g., 0.4 mg orally, 0.4 mg vaginally, or 0.4 mg sublingually).

4. Data Acquisition and Monitoring:

-

IUP is continuously recorded for a predefined period, typically 4 hours, following administration.

-

Key parameters such as heart rate, blood pressure, and any adverse effects (e.g., pain, shivering, diarrhea) are monitored and recorded.

5. Data Analysis:

-

Uterine Tonus: The resting pressure between contractions, measured in millimeters of mercury (mmHg).

-

Contraction Frequency: Number of contractions per 10 minutes.

-

Contraction Amplitude: The difference in IUP from the peak of the contraction to the baseline tonus.

-

Uterine Activity: Calculated in Montevideo Units (MU), defined as the peak contraction amplitude multiplied by the frequency of contractions in 10 minutes.

-

Statistical analysis is performed to compare the time to onset of action, time to peak effect, and total uterine activity between the different administration routes.

References

An In-depth Technical Guide to the Cytoprotective Properties of Misoprostol Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol, a synthetic analog of prostaglandin E1, is rapidly de-esterified in the body to its active metabolite, misoprostol acid. This active form is responsible for the drug's potent cytoprotective effects on the gastrointestinal mucosa. This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and quantitative effects of this compound. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its protective properties. This document summarizes key quantitative data in structured tables, outlines experimental protocols from pivotal studies, and visualizes complex biological and experimental processes using Graphviz diagrams.

Core Mechanisms of Cytoprotection

This compound exerts its cytoprotective effects through a multi-faceted approach that goes beyond simple acid suppression. The primary mechanisms include:

-

Inhibition of Gastric Acid Secretion: this compound directly stimulates prostaglandin E1 (EP) receptors, specifically the EP3 subtype, on parietal cells in the stomach.[1] This interaction initiates a G-protein coupled receptor pathway that leads to a decrease in intracellular cyclic AMP (cAMP), thereby inhibiting both basal and stimulated gastric acid secretion.[1] This reduction in luminal acidity provides a less aggressive environment for the gastric mucosa.

-

Stimulation of Mucus and Bicarbonate Secretion: A hallmark of this compound's cytoprotective action is its ability to enhance the mucosal barrier. It significantly increases the secretion of both mucus and bicarbonate.[2][3] This creates a thicker, more robust protective layer that neutralizes acid at the cell surface and prevents back-diffusion of hydrogen ions.[4] Studies have shown a dose-dependent increase in mucus secretion.

-

Increased Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa, as it supplies oxygen and nutrients while removing metabolic waste. This compound has been shown to enhance mucosal blood flow, which is vital for the preservation and regeneration of mucosal cells.

-

Thickening of the Mucosal Bilayer: The combined effects of increased mucus and bicarbonate secretion, along with induced edema in the mucosa and submucosa, lead to a thickening of the mucosal bilayer. This physical enhancement of the barrier further protects the underlying epithelial cells from damage.

Quantitative Data on Cytoprotective Effects

The following tables summarize the quantitative data extracted from various clinical and preclinical studies on the cytoprotective effects of misoprostol.

Table 1: Effect of Misoprostol on Gastric Acid Secretion

| Dosage of Misoprostol | Condition | Percent Reduction in Acid Secretion | Reference |

| 200 µg | Basal | 91% | |

| 400 µg | Basal | 93% | |

| 800 µg | Basal | 93% | |

| 200 µg | Pentagastrin-Stimulated (2-hr mean) | 27% | |

| 400 µg | Pentagastrin-Stimulated (2-hr mean) | 33% (P < 0.01) | |

| 800 µg | Pentagastrin-Stimulated (2-hr mean) | 51% (P < 0.01) | |

| 50 µg q.i.d. | - | Significant Reduction | |

| 25 µg q.i.d. | - | No Significant Reduction |

Table 2: Effect of Misoprostol on Mucus Secretion

| Dosage of Misoprostol | Condition | Percent Increase in Mucus Secretion | Reference |

| 200 µg | Basal | 37% | |

| 400 µg | Basal | 82% | |

| 800 µg | Basal | 95% | |

| 200 µg | During Maximal Acid Inhibition | 27% | |

| 400 µg | During Maximal Acid Inhibition | 31% | |

| 800 µg | During Maximal Acid Inhibition | 38% | |

| Topical Administration (in rats) | - | Up to threefold increase in adherent mucus layer thickness |

Table 3: Effect of Misoprostol on NSAID-Induced Gastric Damage

| Dosage of Misoprostol | Damaging Agent | Outcome | Protection Rate | Reference |

| 200 µg (five doses over 24 hr) | Aspirin (1296 mg) | Prevention of gastric injury (≤10 petechiae, ≤2 hemorrhagic streaks) | 67% (vs. 3% for placebo, P < 0.001) | |

| 50 µg q.i.d. | Aspirin (975 mg q.i.d.) | Inhibition of gastric microbleeding | Significant | |

| 25 µg q.i.d. | Aspirin (975 mg q.i.d.) | Inhibition of gastric microbleeding | Not Significant | |

| 25 µg q.i.d. | Aspirin (650 mg q.i.d.) | Inhibition of fecal blood loss | Significant |

Table 4: Effect of Misoprostol on Duodenal Bicarbonate Secretion in Rats

| Concentration of Misoprostol | Outcome | Peak Bicarbonate Output | Reference |

| 10⁻¹⁰ M to 4 x 10⁻⁴ M | Dose-dependent increase in bicarbonate secretion | 49 ± 7 µmol/cm/hr |

Signaling Pathways

The cytoprotective actions of this compound are mediated through specific signaling pathways initiated by its binding to prostaglandin E receptors.

Gastric Acid Inhibition Pathway

This compound binds to the EP3 receptor on gastric parietal cells. This receptor is coupled to an inhibitory G-protein (Gi). Activation of the Gi-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which ultimately results in the reduced secretion of H+ ions by the H+/K+-ATPase proton pump.

References

The Metabolic Odyssey of Misoprostol: A Technical Guide to its Conversion to Misoprostol Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol, a synthetic prostaglandin E1 analogue, is a widely utilized therapeutic agent with applications ranging from the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers to various uses in obstetrics and gynecology. As a prodrug, its clinical efficacy is contingent upon its rapid and extensive metabolic conversion to the biologically active metabolite, misoprostol acid. This technical guide provides an in-depth exploration of this critical metabolic transformation, detailing the enzymatic processes, pharmacokinetic profiles, and the downstream signaling pathways activated by its active form. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, comparative quantitative data, and visual representations of the core biological processes.

Introduction

Misoprostol is a methyl ester prodrug that undergoes a crucial de-esterification process to yield its pharmacologically active carboxylic acid form, this compound. This conversion is a prerequisite for its therapeutic effects, which are mediated through the activation of prostaglandin E receptors. Understanding the nuances of this metabolic pathway is paramount for optimizing drug delivery, predicting clinical outcomes, and developing novel therapeutic strategies. This guide will systematically dissect the metabolic journey of misoprostol, from its initial hydrolysis to the intricate signaling cascades it initiates.

The Metabolic Conversion Pathway

The primary metabolic step in the activation of misoprostol is the hydrolysis of its methyl ester group to form this compound. This reaction is catalyzed by a class of enzymes known as carboxylesterases.

The Role of Carboxylesterases

Human carboxylesterases (hCE) are a superfamily of serine hydrolases responsible for the metabolism of a wide array of ester-containing drugs and endogenous compounds. Two major isoforms, human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2), are the primary catalysts in the de-esterification of misoprostol.[1][2]

-

hCE-1: Predominantly found in the liver, hCE-1 is known to hydrolyze substrates with a large acyl group and a small alcohol moiety.[1]

-

hCE-2: Primarily expressed in the small intestine and liver, hCE-2 generally shows a preference for substrates with a small acyl group and a large alcohol group.[1][3]

The rapid and extensive conversion of misoprostol suggests a high affinity for and efficient processing by these enzymes, occurring both pre-systemically in the gastrointestinal tract and systemically in the liver.

Subsequent Metabolism of this compound

Following its formation, this compound undergoes further metabolic degradation through various pathways, including:

-

Beta-oxidation: Shortening of the alpha (carboxylic acid) side chain.

-

Omega-oxidation: Oxidation of the beta (alkyl) side chain.

-

Reduction: Conversion of the ketone group on the cyclopentane ring to a hydroxyl group, forming prostaglandin F analogues.

These subsequent metabolic steps lead to the formation of inactive metabolites that are primarily excreted in the urine.

Pharmacokinetics of this compound

The route of misoprostol administration significantly influences the pharmacokinetic profile of its active metabolite, this compound. The following tables summarize key pharmacokinetic parameters from comparative studies.

Table 1: Pharmacokinetic Parameters of this compound (400 µg Dose)

| Route of Administration | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Reference |

| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 | |

| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 | |

| Vaginal | 125.2 ± 53.8 | 75.0 (median) | 433.7 ± 182.6 |

Table 2: Pharmacokinetic Parameters of this compound (400 µg Dose) in Chinese Healthy Female Volunteers

| Route of Administration | Cmax (ng/L) | Tmax (h) | t1/2 (h) | AUC0-t (ng·h·L-1) | AUC0-∞ (ng·h·L-1) | Reference |

| Oral | 1424 ± 380 | 0.18 ± 0.05 | 0.61 ± 0.32 | 698 ± 138 | 709 ± 143 | |

| Sublingual | 783 ± 285 | 0.40 ± 0.14 | 0.82 ± 0.18 | 824 ± 302 | 846 ± 306 | |

| Vaginal | 302 ± 198 | 5.05 ± 1.80 | 5.27 ± 4.38 | 1313 ± 691 | 1816 ± 727 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of misoprostol metabolism and pharmacokinetics.

Quantification of this compound in Plasma/Serum

This protocol is a representative method based on several published studies.

-

Sample Pre-treatment: To a 500 µL aliquot of human plasma or serum, add an internal standard (e.g., this compound-d5).

-

Dilution: Dilute the sample with an aqueous buffer solution (e.g., 4% H3PO4).

-

SPE Cartridge Conditioning: Condition an Oasis MAX (Mixed-Mode Anion Exchange) SPE cartridge (1 mL, 30 mg) sequentially with 1 mL of methanol and 1 mL of water.

-

Sample Loading: Load the pre-treated and diluted plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of an aqueous buffer solution (e.g., 5% ammonium hydroxide).

-

Wash the cartridge with 1 mL of an organic solvent (e.g., methanol).

-

-

Elution: Elute the analyte (this compound) and the internal standard with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of the mobile phase) for LC-MS/MS analysis.

This protocol is a composite based on established methods.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 367.3 > 249.2

-

This compound-d5 (IS): m/z 372.3 > 254.2

-

-

Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.

This protocol is based on a detailed published method.

-

Derivatization: Due to the low volatility of this compound, derivatization is necessary.

-

Pentafluorobenzyl (PFB) Ester Formation: React the carboxylic acid group with pentafluorobenzyl bromide (PFBB).

-

Pentafluorobenzyl Oxime (PFBO) Formation: React the ketone group with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

Trimethylsilyl (TMS) Ether Formation: React the hydroxyl groups with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Chromatographic System: A gas chromatograph coupled to a tandem mass spectrometer.

-

Column: A capillary column suitable for steroid or prostaglandin analysis (e.g., HP-5MS).

-

Ionization Mode: Negative Chemical Ionization (NCI).

-

Data Analysis: Monitor specific ion transitions for the derivatized this compound and internal standard.

Signaling Pathways of this compound

This compound exerts its pharmacological effects by acting as an agonist at prostaglandin E (EP) receptors, which are G-protein coupled receptors (GPCRs). There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq alpha subunit of the G protein.

Caption: EP1 receptor signaling pathway.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase.

Caption: EP2 and EP4 receptor signaling pathway.

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase.

Caption: EP3 receptor signaling pathway.

Conclusion

The metabolic conversion of misoprostol to this compound is a rapid and efficient process, primarily mediated by carboxylesterases in the gastrointestinal tract and liver. This conversion is the linchpin of its pharmacological activity. The pharmacokinetic profile of this compound is highly dependent on the route of administration, a factor that has significant clinical implications. The diverse physiological effects of misoprostol are a consequence of the interaction of its active metabolite with the four subtypes of prostaglandin E receptors, each triggering distinct intracellular signaling cascades. A thorough understanding of these metabolic and signaling pathways is essential for the continued development and optimized clinical application of this important therapeutic agent. This guide provides a foundational resource for professionals in the field, consolidating key data and methodologies to facilitate further research and innovation.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Anti-inflammatory Effects of Misoprostol Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol, a synthetic analog of prostaglandin E1 (PGE1), is primarily known for its cytoprotective effects on the gastrointestinal mucosa, leading to its FDA-approved use in preventing nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[1][2] However, a growing body of evidence from initial investigations has illuminated the direct anti-inflammatory properties of its active metabolite, Misoprostol acid.[3][4] This technical guide provides an in-depth overview of these early studies, focusing on the core mechanisms, experimental evidence, and methodologies employed to elucidate the anti-inflammatory potential of this compound.

This compound exerts its effects by binding to E-prostanoid (EP) receptors, specifically the EP2, EP3, and EP4 subtypes, which are G-protein coupled receptors.[5] This interaction triggers a cascade of intracellular signaling events, most notably the modulation of cyclic adenosine monophosphate (cAMP) levels, which plays a pivotal role in regulating the inflammatory response. The subsequent downstream effects include the suppression of pro-inflammatory cytokines, the enhancement of anti-inflammatory mediators, and the modulation of key transcription factors such as NF-κB.

This guide will systematically present the quantitative data from key studies, detail the experimental protocols used, and provide visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's anti-inflammatory profile.

Core Mechanism of Action: A Signaling Perspective

The anti-inflammatory effects of this compound are largely mediated through its interaction with EP receptors, leading to the activation of the cAMP signaling pathway. Upon binding to EP2 and EP4 receptors, this compound stimulates adenylyl cyclase, which increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB can then modulate the expression of various genes, including those for cytokines. Conversely, this compound's interaction with the EP3 receptor can have varied downstream effects depending on the specific G-protein it couples with.

One of the key anti-inflammatory mechanisms of the cAMP/PKA pathway is the inhibition of the NF-κB signaling cascade. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1, and IL-6. By decreasing NF-κB activity, this compound effectively dampens the production of these key inflammatory mediators.

Simultaneously, the activation of the CREB pathway can lead to an increased production of the anti-inflammatory cytokine IL-10. This dual action of suppressing pro-inflammatory cytokines while promoting anti-inflammatory ones underscores the significant immunomodulatory potential of this compound.

Quantitative Data from Key Investigations

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Studies on Cytokine Modulation

| Cell Type | Stimulus | Misoprostol Concentration/Dose | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |

| Human PBMCs | LPS | Not specified | ↓ TNF-α production by 29% | ↑ IL-10 production by 79% | |

| Equine Leukocytes | LPS | Pre- and post-treatment | ↓ TNF-α and IL-6 mRNA and protein | No effect on IL-10 | |

| Murine Splenocytes | Mitogen | Dose-dependent | ↓ IL-2 and IFN-γ | ↓ IL-4 and IL-10 |

Table 2: In Vivo Animal Studies

| Animal Model | Misoprostol Dose | Key Findings | Reference |

| Subcutaneous Air Pouch (Rat) | Dose-dependent | Reduced leukocyte counts by 33-49% | |

| Collagen-Induced Arthritis (Rat) | Not specified | No effect on the severity or course of CIA | |

| Murine Lupus Nephritis | Twice-daily subcutaneous injection | Reduced renal cortical IL-1β mRNA levels |

Table 3: Human Clinical Trials (NSAID-Induced Gastrointestinal Injury)

| Study Population | Treatment | Duration | Key Findings | Reference |

| Patients with Rheumatoid Arthritis on NSAIDs | Misoprostol 200 µg q.i.d. vs. Placebo | 6 months | 40% reduction in serious upper GI complications | |

| Patients with Osteoarthritis on NSAIDs | Misoprostol 100 µg or 200 µg q.i.d. vs. Placebo | 3 months | Significantly lower incidence of gastric ulcers (Placebo: 21.7%, 100µg: 5.6%, 200µg: 1.4%) | |

| Arthritic patients on Acetylsalicylic acid | Misoprostol 200 µg q.i.d. vs. Placebo | 7 days | Reduced mean fecal blood loss from 3.65 to 1.57 ml/day |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cytokine Production Assay

Objective: To determine the effect of Misoprostol on cytokine production by immune cells in response to an inflammatory stimulus.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or murine macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Misoprostol

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-10

-

Real-time Polymerase Chain Reaction (RT-PCR) reagents for cytokine mRNA quantification

Procedure:

-

Cell Culture: Isolate PBMCs from healthy human donors or culture RAW 264.7 cells to a suitable confluency.

-

Treatment: Seed the cells in 96-well plates. Pre-treat the cells with varying concentrations of Misoprostol for a specified duration (e.g., 1 hour).

-

Stimulation: Add LPS to the cell cultures to induce an inflammatory response. Include control wells with no treatment, Misoprostol alone, and LPS alone.

-

Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.

-

Sample Collection: Collect the cell culture supernatants for protein analysis and lyse the cells for RNA extraction.

-

Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

mRNA Quantification (RT-PCR): Extract total RNA from the cell lysates, reverse transcribe it to cDNA, and perform RT-PCR to quantify the relative expression of TNF-α and IL-10 mRNA, using a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Subcutaneous Air Pouch Model

Objective: To evaluate the effect of Misoprostol on acute inflammation and leukocyte migration in a rat model.

Materials:

-

Male Wistar rats

-

Sterile air

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) or Carrageenan

-

Misoprostol

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

Procedure:

-

Pouch Formation: Inject sterile air subcutaneously into the dorsal region of the rats to form an air pouch.

-

Inflammation Induction: After a few days to allow for the formation of a lining membrane, inject a pro-inflammatory agent (e.g., a combination of TNF-α and IL-1β, or carrageenan) into the pouch to induce acute inflammation.

-

Treatment: Administer Misoprostol orally or via another appropriate route at different doses before or after the induction of inflammation. A control group should receive a vehicle.

-

Exudate Collection: At a specified time point after inflammation induction (e.g., 6 hours), euthanize the animals and carefully collect the fluid (exudate) from the air pouch.

-

Analysis:

-

Measure the volume of the collected exudate.

-

Determine the total leukocyte count in the exudate using a hemocytometer or an automated cell counter.

-

Perform a differential cell count to identify the types of infiltrating leukocytes (e.g., neutrophils).

-

Conclusion and Future Directions

The initial investigations into the anti-inflammatory properties of this compound have provided compelling evidence for its immunomodulatory effects. Through its interaction with EP receptors and the subsequent activation of the cAMP/PKA signaling pathway, this compound effectively reduces the production of key pro-inflammatory cytokines while in some cases promoting anti-inflammatory mediators. The data from in vitro cell culture systems, in vivo animal models of acute inflammation, and human clinical trials collectively highlight its potential as an anti-inflammatory agent beyond its established gastroprotective role.

Future research should aim to further dissect the molecular mechanisms underlying this compound's effects on different immune cell populations and in various inflammatory contexts. Investigating its impact on other signaling pathways and transcription factors involved in inflammation will be crucial. Moreover, well-designed clinical trials are warranted to explore the therapeutic efficacy of Misoprostol in a broader range of inflammatory diseases. The development of more selective EP receptor agonists could also offer a promising avenue for harnessing the anti-inflammatory benefits while minimizing potential side effects. This solid foundation of initial research paves the way for the continued exploration and potential repositioning of this well-established drug in the field of inflammation and immunology.

References

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Misoprostol on Acute and Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Misoprostol Acid in Whole Blood by UPLC-MS/MS

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of misoprostol acid, the active metabolite of misoprostol, in whole blood. Misoprostol is a synthetic prostaglandin E1 analog used for various therapeutic purposes, and its monitoring in biological matrices is crucial for pharmacokinetic studies and forensic toxicology.[1][2][3][4][5] The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a tandem mass spectrometer in negative ion electrospray ionization mode. The method has been validated for selectivity, linearity, accuracy, precision, and recovery, demonstrating its suitability for the analysis of this compound in whole blood samples with adequate sensitivity for therapeutic dose ranges.

Introduction

Misoprostol is rapidly and extensively metabolized to its active form, this compound, after administration. Due to its therapeutic and, in some cases, forensic relevance, a reliable method for its quantification in biological samples is essential. This note provides a detailed protocol for a UPLC-MS/MS method optimized for the analysis of this compound in whole blood, a complex biological matrix. The method offers high sensitivity and specificity, which is critical due to the low concentrations of this compound typically observed following therapeutic administration.

Experimental

-

This compound reference standard

-

This compound-d5 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Water (LC-MS grade)

-

Whole blood (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or HLB)

-

UPLC System (e.g., Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000)

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50-150 mm

A solid-phase extraction procedure is employed to isolate this compound from the whole blood matrix.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Dilute 500 µL of whole blood with an aqueous buffer and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with an aqueous buffer solution followed by an organic solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with an acidic organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

-

Column: ACQUITY UPLC BEH C18 (50mm x 2.1mm i.d., 1.7µm)

-

Mobile Phase A: 0.1% Ammonium solution or 10 mM ammonium formate with 0.1% formic acid in water

-

Mobile Phase B: Methanol or a mixture of methanol and acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute the analyte.

-

Column Temperature: 40-50 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: 367.0 → 249.1

-

This compound-d5 (IS): 372.5 → 249.0

-

-

Collision Energy: Optimized for the specific instrument, typically around -30 eV.

-

Source Temperature: ~300 °C

-

Desolvation Temperature: ~526 °C

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

The method demonstrated linearity over a concentration range of 25-2000 ng/L. The coefficient of determination (R²) was consistently >0.999.

The limit of detection (LOD) and lower limit of quantification (LLOQ) were established to be 10 ng/L and 25 ng/L, respectively. Another method reported an LOD of 25 pg/mL and an LOQ of 50 pg/mL in whole blood.

The intra- and inter-assay precision and accuracy were evaluated at low and high concentrations.

-

Intra-assay Precision: 4.0% (at 50 ng/L) and 5.5% (at 500 ng/L)

-

Inter-assay Precision: 5.4% (at 50 ng/L) and 4.1% (at 500 ng/L)

-

Inter-assay Accuracy: -1.4% (at 50 ng/L) and -2.8% (at 500 ng/L)

The extraction recovery of this compound from whole blood was determined to be in the range of 89% to 97%.

Results and Discussion

The UPLC-MS/MS method described provides a selective and sensitive means for the quantification of this compound in whole blood. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The chromatographic conditions allow for a relatively short run time of approximately 7 minutes. No significant matrix effects or carryover were observed, indicating the robustness of the sample preparation and analytical method.

Conclusion

The validated UPLC-MS/MS method is suitable for the quantitative determination of this compound in whole blood samples for research, clinical, and forensic applications. The method's high sensitivity, specificity, and robustness make it a valuable tool for pharmacokinetic and toxicological studies of misoprostol.

Protocol: UPLC-MS/MS Quantification of this compound in Whole Blood

Scope

This protocol outlines the procedure for the quantification of this compound in human whole blood using UPLC-MS/MS.

Materials and Equipment

-

Chemicals: this compound, this compound-d5, Methanol, Acetonitrile, Ammonium Formate, Formic Acid, Ultrapure Water.

-

Consumables: 1.5 mL polypropylene tubes, SPE cartridges (Oasis MAX, 1 mL, 30 mg), analytical column (ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Equipment: UPLC system, tandem mass spectrometer, centrifuge, SPE manifold, nitrogen evaporator, vortex mixer, analytical balance.

Procedure

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d5 in a 50:50 methanol:water mixture.

Caption: Solid-Phase Extraction Workflow.

-

Pipette 500 µL of whole blood sample, calibration standard, or QC into a polypropylene tube.

-

Add the internal standard working solution to all samples except for the blank.

-

Vortex mix for 10 seconds.

-